molecular formula C15H11FO3 B7772313 2-(4-Fluoro-3-methylbenzoyl)benzoic acid

2-(4-Fluoro-3-methylbenzoyl)benzoic acid

Cat. No.: B7772313
M. Wt: 258.24 g/mol
InChI Key: RFNUZPIMNJBZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-3-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H11FO3 It is a derivative of benzoic acid, where the benzoyl group is substituted with a fluoro and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-fluoro-3-methylbenzoyl chloride and benzoic acid as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

4-Fluoro-3-methylbenzoyl chloride+Benzoic acidAlCl32-(4-Fluoro-3-methylbenzoyl)benzoic acid\text{4-Fluoro-3-methylbenzoyl chloride} + \text{Benzoic acid} \xrightarrow{\text{AlCl3}} \text{this compound} 4-Fluoro-3-methylbenzoyl chloride+Benzoic acidAlCl3​2-(4-Fluoro-3-methylbenzoyl)benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylbenzoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(4-Carboxy-3-methylbenzoyl)benzoic acid.

    Reduction: 2-(4-Fluoro-3-methylbenzyl)benzoic acid.

    Substitution: 2-(4-Substituted-3-methylbenzoyl)benzoic acid.

Scientific Research Applications

2-(4-Fluoro-3-methylbenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and methyl groups influence its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Difluorobenzoyl)benzoic acid
  • 2-(3,4-Dimethylbenzoyl)benzoic acid
  • 2-(2-Hydroxy-5-methylbenzoyl)benzoic acid

Uniqueness

2-(4-Fluoro-3-methylbenzoyl)benzoic acid is unique due to the specific positioning of the fluoro and methyl groups on the benzoyl moiety. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(4-fluoro-3-methylbenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNUZPIMNJBZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.